5,7-Dimethyl-4-hydroxyquinoline

説明

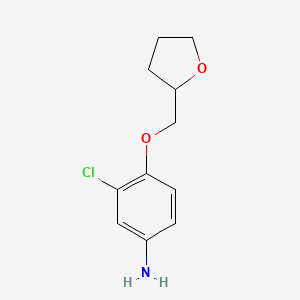

5,7-Dimethyl-4-hydroxyquinoline is a heterocyclic compound with the empirical formula C11H11NO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular weight of 5,7-Dimethyl-4-hydroxyquinoline is 173.21 . The SMILES string representation is Cc1cc©c2c(O)ccnc2c1 .Chemical Reactions Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It allows these compounds to be employed in various transformations . For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .Physical And Chemical Properties Analysis

5,7-Dimethyl-4-hydroxyquinoline is a solid substance . Its empirical formula is C11H11NO and it has a molecular weight of 173.21 .科学的研究の応用

Optical Switching and Excited State Proton Transfer

Hydroxyquinoline derivatives, such as 7-hydroxyquinoline, have been studied for their excited state proton transfer (ESPT) effects, which are significant for optical switching applications. These effects depend on intermolecular hydrogen bonding with solvents. For instance, the inability of 7-hydroxyquinoline to form intermolecular hydrogen bonds with dimethyl sulfoxide (DMSO) under normal conditions, yet displaying ESPT effects upon UV laser radiation, highlights the potential for all-optical switching technologies (Guo et al., 2006).

Electron Transport Materials for Photonic Devices

The electronic effects of substituents on hydroxyquinoline ligands, such as the impact of peripheral 4'-groups on electron transport properties, have been explored. These studies are geared towards designing new molecular materials with enhanced electron transport capabilities, suitable for application in photonic devices (La Deda et al., 2004).

Bioavailability and Toxicity of Hydrophobic Metal Complexes

The role of hydroxyquinoline derivatives in the bioavailability and toxicity of metal complexes, particularly in combination with copper, has been investigated. These studies provide insights into the passive uptake of copper into biological membranes, facilitated by the formation of hydrophobic metal complexes, which is crucial for understanding the environmental and biological impacts of these compounds (Kaiser & Escher, 2006).

Anticancer Activity of Platinum(II) Complexes

Research on platinum(II) complexes with hydroxyquinoline ligands has demonstrated significant anticancer activity. These complexes, by interacting with DNA and inducing oxidative stress in models such as zebrafish, suggest a promising approach for cancer therapy (Živković et al., 2018).

Corrosion Inhibition

Hydroxyquinoline derivatives have been evaluated for their potential as corrosion inhibitors, highlighting their effectiveness in protecting materials against acidic corrosion. This application is critical for extending the lifespan of metals in industrial environments (Faydy et al., 2017).

作用機序

Target of Action

This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research .

Biochemical Pathways

As the targets and mode of action become clearer, the impact on biochemical pathways and their downstream effects will be elucidated .

Result of Action

As research progresses, these effects will be more clearly defined .

Safety and Hazards

将来の方向性

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

特性

IUPAC Name |

5,7-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-5-8(2)11-9(6-7)12-4-3-10(11)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNWWTAMEUZKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=O)C=CNC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588883 | |

| Record name | 5,7-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethyl-4-hydroxyquinoline | |

CAS RN |

203626-56-6 | |

| Record name | 5,7-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203626-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)